4-chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine
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Overview
Description
4-chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C8H11ClN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine typically involves the reaction of 4-chloropyrazole with oxan-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-(oxan-2-yl)-1H-pyrazole
- 4-chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-ol
- 4-chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-carboxylic acid
Uniqueness
4-chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications that similar compounds may not be able to achieve.
Biological Activity
4-Chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine, with the CAS number 1196147-77-9, is a compound of interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a pyrazole ring and an oxane moiety. The molecular formula is C₈H₈ClN₃O, and its molecular weight is approximately 201.62 g/mol. The compound's properties can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₈H₈ClN₃O |
Molecular Weight | 201.62 g/mol |
CAS Number | 1196147-77-9 |
Solubility | Soluble in organic solvents |
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including:
- Inhibition of Kinases : Many pyrazole derivatives have been shown to inhibit specific kinases involved in cancer progression, such as PI3K and PKC pathways. These pathways are crucial for cell proliferation and survival, making them significant targets for anticancer therapies .
- Antioxidant Activity : Some studies suggest that pyrazole derivatives may exhibit antioxidant properties, which can help in mitigating oxidative stress-related cellular damage .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- In Vitro Studies : In vitro assays demonstrate that pyrazole derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 | 2.3 | Induction of apoptosis |
MCF7 | 1.9 | Inhibition of cell proliferation |
Other Biological Activities
In addition to anticancer properties, preliminary research suggests that this compound may have:
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : Some derivatives exhibit activity against bacterial strains, indicating potential use in treating infections.
Case Studies
A notable study examined the effects of a related compound on cancer cell lines, revealing that it significantly reduced cell viability and induced apoptosis through the activation of p53 signaling pathways. The results were promising enough to warrant further exploration into the pharmacological applications of pyrazole derivatives in oncology .
Properties
Molecular Formula |
C9H14ClN3O |
---|---|
Molecular Weight |
215.68 g/mol |
IUPAC Name |
4-chloro-1-(oxan-2-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H14ClN3O/c10-8-6-13(12-9(8)11)5-7-3-1-2-4-14-7/h6-7H,1-5H2,(H2,11,12) |
InChI Key |
JFNJLSGFDFRUAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
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